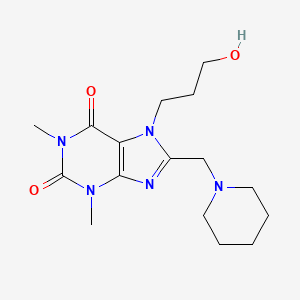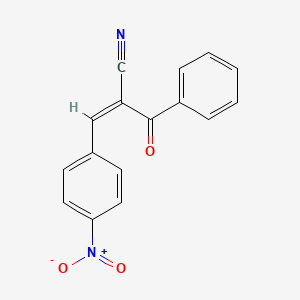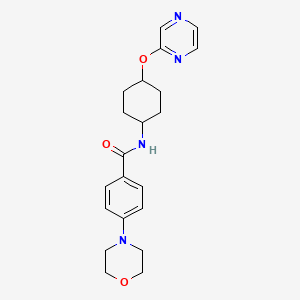
Methyl 4-(1-acetylpiperidin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar ester compounds. For instance, the synthesis of various esters and amides from related starting materials is described, which could provide insight into the potential synthetic routes for "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) was accomplished in three steps from 4-hydroxypiperidine, which included protection, acylation, and deprotection steps . Similarly, the synthesis of various heterocyclic systems from acetoacetic esters was described, which involved preparation of intermediates that were further transformed into the desired products . These methods could potentially be adapted for the synthesis of "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" by selecting appropriate starting materials and protecting groups.
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by elemental analysis, IR, (1)H NMR, (13)C NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" once synthesized.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, providing insights into possible reactions that "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" might undergo. For example, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were investigated, revealing various reactions including chlorination, reduction, and hydrolysis . These findings could suggest potential reactivity patterns for "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are crucial for their characterization and application. The papers describe the synthesis of authentic standards for the reductive-cleavage method, including the analysis of 1H NMR spectra and gas-liquid chromatography retention indices . These methods could be applied to "Methyl 4-(1-acetylpiperidin-4-yl)benzoate" to determine its physical properties, such as boiling point, melting point, solubility, and chromatographic behavior.
Aplicaciones Científicas De Investigación
Photopolymerization
Research on a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, similar in structure to Methyl 4-(1-acetylpiperidin-4-yl)benzoate, demonstrates its potential in photoinitiated polymerization processes. This compound showed promising results in nitroxide-mediated photopolymerization (NMP2), highlighting its utility in creating polymeric materials with controlled structures (Guillaneuf et al., 2010).
Pesticidal Effects
Studies on the pesticidal effects of benzoates, like Methyl benzoate, show that they can be safely used for pest control without significant detrimental effects on beneficial insects such as the predatory bug Nesidiocoris tenuis. This suggests a potential application for Methyl 4-(1-acetylpiperidin-4-yl)benzoate in integrated pest management strategies (Mostafiz et al., 2020).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity revealed that certain derivatives exhibit potent inhibition of AChE. This finding suggests applications in the development of therapeutics for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Phase-Transfer Catalysis
Research into the kinetics of synthesizing 4-acetylphenyl benzoate through phase-transfer catalysis provides insights into the efficiency of certain benzoate derivatives in synthetic chemistry, particularly in facilitating reactions under mild conditions (Huang & Yang, 2005).
Carbohydrate Analysis
The synthesis of partially methylated and acetylated or benzoylated ribitol isomers aids in the analysis of ribofuranose-containing carbohydrates, highlighting the utility of benzoate derivatives in complex carbohydrate analysis and identification (Rozanas et al., 1995).
Pharmacological Applications
Investigations into compounds like N-(Dicyclohexyl)acetylpiperidine-4-benzylidene-4-carboxylic acid reveal their potential as pharmacological agents, particularly as 5 alpha-reductase inhibitors, highlighting the therapeutic applications of Methyl 4-(1-acetylpiperidin-4-yl)benzoate derivatives in conditions such as benign prostatic hyperplasia (Kang et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(1-acetylpiperidin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(17)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(18)19-2/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBMLBJAHQQDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-acetylpiperidin-4-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)

![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)

![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)

![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)
